2-Nitro-3,4,5-trifluorobenzoyl chloride
Overview
Description
2-Nitro-3,4,5-trifluorobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.54 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with nitro and trifluoromethyl groups. This compound is primarily used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-3,4,5-trifluorobenzoyl chloride can be synthesized through the nitration of 3,4,5-trifluorobenzoyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to facilitate the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3,4,5-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro and trifluoromethyl groups on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Reduction Reactions: The major product is 2-amino-3,4,5-trifluorobenzoyl chloride.
Scientific Research Applications
2-Nitro-3,4,5-trifluorobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-3,4,5-trifluorobenzoyl chloride involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The trifluoromethyl groups further enhance this reactivity by increasing the electron deficiency of the aromatic ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzoyl chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
2,4,5-Trifluorobenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2,3,4,5-Tetrafluorobenzoyl chloride: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Nitro-3,4,5-trifluorobenzoyl chloride is unique due to the presence of both nitro and trifluoromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,4,5-trifluoro-2-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(9)4(10)5(11)6(2)12(14)15/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSIWXYNSYACC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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